molecular formula C3H10ClN B585974 iso-Propyl-d7-amine CAS No. 106658-10-0

iso-Propyl-d7-amine

Cat. No.: B585974
CAS No.: 106658-10-0
M. Wt: 102.613
InChI Key: ISYORFGKSZLPNW-NDCOIKGTSA-N
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Description

Isopropyl-d7-amine Hydrochloride is the hydrochloride analogue of Isopropyl-d7-amine, which may act as a potential protease inhibitor but also takes part in numerous organic chemical reactions such as amide synthesis.

Biochemical Analysis

Biochemical Properties

Iso-Propyl-d7-amine plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound may act as a potential protease inhibitor, participating in numerous organic chemical reactions such as amide synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby inhibiting or modifying their activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells by modulating key signaling pathways. For example, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, leading to changes in their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is known to be volatile and may degrade over time, which can impact its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by modulating enzyme activity. For example, this compound may participate in the synthesis and degradation of amides, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. This compound’s distribution can affect its activity and function, as it may concentrate in areas where it can exert its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can interact with enzymes and other biomolecules. This localization is crucial for its activity, as it ensures that this compound is present in the right cellular context to exert its effects .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYORFGKSZLPNW-NDCOIKGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106658-10-0
Record name 2-Propan-1,1,1,2,3,3,3-d7-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106658-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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